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Compound of Interest

Compound Name: (R)-FTY 720P

Cat. No.: B15570235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (R)-

FTY720-P, a phosphorylated derivative of the immunomodulatory drug FTY720 (Fingolimod).

While the (S)-enantiomer is the biologically active form that potently modulates sphingosine-1-

phosphate (S1P) receptors, understanding the characteristics of the (R)-enantiomer is crucial

for comprehensive research and development. This document details its chemical structure,

physicochemical properties, and the experimental methodologies used for its characterization

and study.

Chemical and Physical Properties
(R)-FTY720-P, the (R)-enantiomer of FTY720-phosphate, is not formed in vivo.[1] It serves as

an important tool in research to understand the stereospecific interactions of its active

counterpart, (S)-FTY720-P, with its biological targets.
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Property Value Reference

Formal Name

(2R)-amino-2-[2-(4-

octylphenyl)ethyl]-1-

(dihydrogen phosphate)-1,3-

propanediol

[1]

CAS Number 402616-23-3 [1]

Molecular Formula C₁₉H₃₄NO₅P [1][2]

Formula Weight 387.5 g/mol [1][2]

Purity ≥98% [1][2]

Formulation A crystalline solid [1]

Solubility Chloroform: 0.5 mg/ml [1]

InChI Key
LRFKWQGGENFBFO-

LJQANCHMSA-N
[1]

SMILES
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[1]

Mechanism of Action and Biological Activity
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases, primarily

sphingosine kinase 2 (SphK2), to its active form, FTY720-phosphate.[3][4] The biologically

active (S)-FTY720-phosphate is a potent agonist at four of the five S1P receptors (S1P₁, S1P₃,

S1P₄, and S1P₅).[3] This agonism leads to the internalization and degradation of S1P₁

receptors on lymphocytes, which in turn inhibits their egress from lymph nodes, resulting in a

reversible lymphopenia.[3][5] This sequestration of lymphocytes is the primary mechanism

behind the immunosuppressive effects of FTY720.[5] The (R)-isomer of FTY720-phosphate

binds to S1P receptors with 5 to 130-fold lower affinity compared to the (S)-isomer.[1]

Signaling Pathways
The binding of (S)-FTY720-P to S1P receptors initiates a cascade of intracellular signaling

events. The initial agonism leads to the activation of G-proteins, which in turn modulate various
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downstream effectors. A key event is the recruitment of β-arrestin, which mediates receptor

internalization and desensitization.
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Figure 1: Simplified signaling pathway of (S)-FTY720-P at the S1P₁ receptor.

Experimental Protocols
Detailed methodologies are essential for the accurate characterization and evaluation of (R)-

FTY720-P and its enantiomer. Below are summaries of key experimental protocols.

Synthesis and Purification
The synthesis of FTY720 and its phosphorylated derivatives can be achieved through various

organic chemistry routes. A common strategy involves the construction of the 2-amino-1,3-

propanediol backbone followed by the introduction of the octylphenyl tail and subsequent

phosphorylation. Chiral separation of the (R) and (S) enantiomers is typically performed using

chiral High-Performance Liquid Chromatography (HPLC).
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Figure 2: General workflow for the synthesis and purification of FTY720-P enantiomers.

Chiral HPLC Separation Protocol: A general approach for chiral HPLC involves using a chiral

stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving good
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separation of the enantiomers.

Column: A chiral column, such as one based on polysaccharide derivatives (e.g., Chiralcel

OD-H, Chiralpak AD), is commonly used.

Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol is often

employed. For basic compounds like FTY720-P, a small amount of an amine modifier (e.g.,

0.1% diethylamine) is added to the mobile phase to improve peak shape.

Detection: UV detection is typically used.

Flow Rate: A flow rate of around 1 mL/min is common.

Biological Assays
S1P Receptor Binding Assay: This assay measures the affinity of (R)-FTY720-P for S1P

receptors. A competitive binding assay using a radiolabeled ligand, such as [³²P]S1P, is a

common method.[6]

Preparation: Membranes from cells overexpressing a specific S1P receptor subtype are

prepared.

Incubation: The membranes are incubated with a fixed concentration of [³²P]S1P and varying

concentrations of unlabeled (R)-FTY720-P.

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

Analysis: The concentration of (R)-FTY720-P that inhibits 50% of the specific binding of

[³²P]S1P (IC₅₀) is determined.

Sphingosine Kinase (SphK) Assay: This assay determines if (R)-FTY720 can be

phosphorylated by SphK.

Reaction Mixture: The assay is typically performed using purified recombinant SphK1 or

SphK2, [γ-³²P]ATP, and the substrate (sphingosine or FTY720).[3]
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Incubation: The reaction is incubated at 37°C for a specific time.

Extraction: The reaction is stopped, and the lipids are extracted.

Separation: The phosphorylated product ([³²P]S1P or [³²P]FTY720-P) is separated from

unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).

Detection: The amount of radioactivity in the spot corresponding to the phosphorylated

product is quantified.

S1P₁ Receptor Internalization Assay: This assay assesses the ability of (R)-FTY720-P to

induce the internalization of the S1P₁ receptor.

Cell Culture: Cells stably expressing a tagged S1P₁ receptor (e.g., with GFP or HA) are

used.

Treatment: The cells are treated with (R)-FTY720-P for a specific time.

Staining (for HA-tagged receptors): The cells are stained with an antibody against the tag to

label the surface receptors.

Detection: The amount of surface receptor is quantified using flow cytometry or fluorescence

microscopy. A decrease in surface fluorescence indicates receptor internalization.[7]

GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to

S1P receptors upon agonist binding.

Preparation: Cell membranes expressing the S1P receptor of interest are prepared.

Incubation: The membranes are incubated with the agonist ((R)-FTY720-P) and [³⁵S]GTPγS,

a non-hydrolyzable GTP analog.

Separation: The membranes with bound [³⁵S]GTPγS are captured on a filter plate.

Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. An

increase in binding indicates G-protein activation.[8]
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β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the S1P

receptor upon agonist stimulation, a key step in receptor desensitization and internalization.

Assay System: A common method is the PathHunter® β-arrestin assay, which uses enzyme

fragment complementation. Cells are engineered to express the S1P receptor fused to a

small enzyme fragment and β-arrestin fused to the larger, complementing fragment.

Treatment: The cells are treated with the agonist ((R)-FTY720-P).

Detection: Upon agonist-induced β-arrestin recruitment, the enzyme fragments come into

proximity, forming an active enzyme that hydrolyzes a substrate to produce a

chemiluminescent signal. The signal is measured with a luminometer.[9][10]

Figure 3: Overview of key in vitro assays for characterizing (R)-FTY720-P.

Conclusion
This technical guide has provided a detailed overview of the chemical properties of (R)-

FTY720-P, its relationship to the biologically active (S)-enantiomer, and the experimental

protocols crucial for its study. A thorough understanding of these aspects is fundamental for

researchers and scientists in the field of drug development and immunology. The provided data

and methodologies serve as a valuable resource for designing and interpreting experiments

aimed at further elucidating the complex pharmacology of FTY720 and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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